

A Spectroscopic Comparison of 1-Benzyl-4-methylpiperidin-3-one and Its Analogs

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Compound of Interest

Compound Name: 1-Benzyl-4-methylpiperidin-3-one

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This guide provides a comparative analysis of the spectroscopic properties of **1-Benzyl-4-methylpiperidin-3-one** and its structural analogs. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.

Introduction

1-Benzyl-4-methylpiperidin-3-one is a heterocyclic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural analogs, which differ by the position of the methyl group, the nature of the N-substituent, or the absence of the methyl group, exhibit distinct spectroscopic features. Understanding these differences is crucial for unambiguous structure elucidation and for monitoring chemical transformations involving this scaffold.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for **1-Benzyl-4-methylpiperidin-3-one** and selected analogs. Due to the limited availability of public domain spectra for **1-Benzyl-4-methylpiperidin-3-one**, data for the closely related isomer, 1-Benzyl-3-methyl-4-piperidone, is provided for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm
1-Benzyl-3-methyl-4-piperidone	DMSO-d6	7.20-7.35 (m, 5H, Ar-H), 3.58 (s, 2H, N-CH ₂ -Ph), 2.95-3.02 (m, 2H), 2.48-2.62 (m, 2H), 2.26-2.32 (m, 1H), 2.10-2.18 (m, 1H), 2.00 (q, 1H), 0.81 (d, 3H, CH ₃)[1]
1-Benzyl-4-piperidone	-	Data not readily available in a comparable format.

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm
1-Benzyl-3-methyl-4-piperidone	CDCl ₃	Specific peak assignments not readily available. The spectrum is available for viewing on SpectraBase.
1-Benzyl-4-piperidone	-	Data not readily available.

Table 3: IR Spectroscopic Data

Compound	Technique	Key Absorption Bands (cm ⁻¹)
1-Benzyl-4-methylpiperidin-3-one	-	C=O (ketone) stretch expected around 1715-1725 cm ⁻¹ . C-N stretch, aromatic C-H and C=C stretches are also expected.
1-Benzyl-4-piperidone	-	Specific data not available, but a strong C=O absorption is characteristic.

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragments (m/z)
1-Benzyl-4-methylpiperidin-3-one	-	203.28 (Calculated)[2]	Fragmentation is expected to involve cleavage of the benzyl group (m/z 91) and fragmentation of the piperidinone ring.
N-Benzyl-4-piperidone	ESI	-	Detailed fragmentation data available in the mzCloud database.[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of piperidinone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- **¹H NMR Spectroscopy:** Proton NMR spectra are acquired on a 400 MHz or higher field spectrometer. A typical spectral width of 0-12 ppm is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Spectroscopy:** Carbon-13 NMR spectra are acquired on the same instrument. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- **Data Processing:** The acquired Free Induction Decay (FID) is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

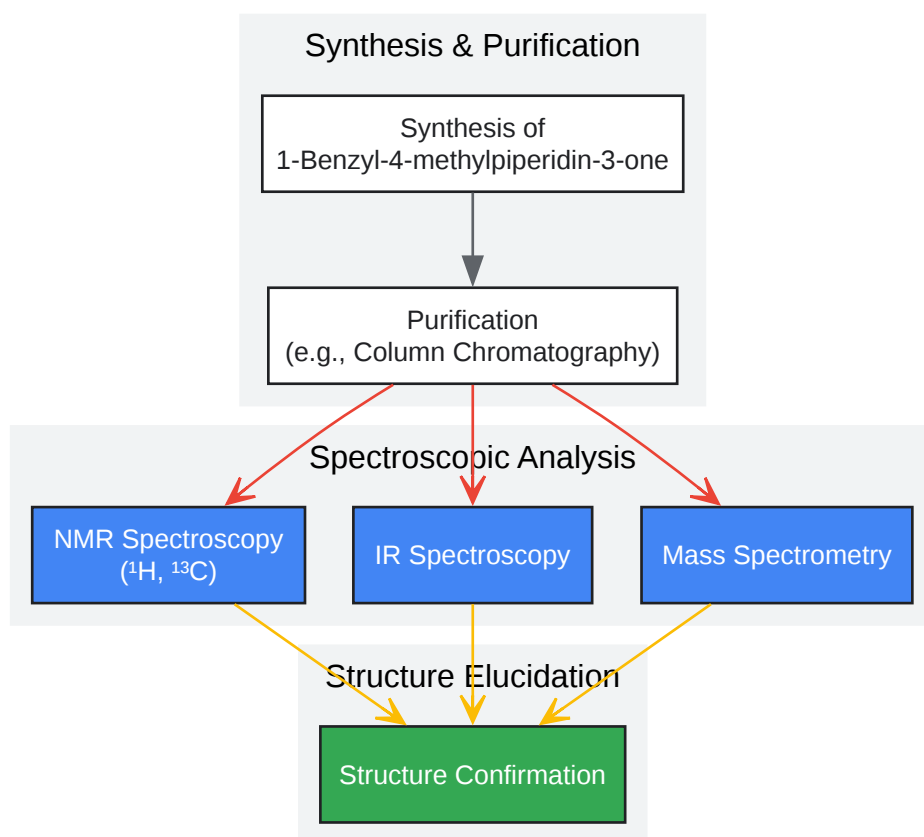
- **Sample Preparation:** For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via direct infusion or coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) is used to generate ions. ESI is often preferred for its ability to produce a prominent molecular ion peak.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Interpretation:** The resulting mass spectrum provides the molecular weight of the compound and information about its structure based on the observed fragmentation patterns.

Visualizing the Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound like **1-Benzyl-4-methylpiperidin-3-one**.



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Caption: Workflow for the synthesis and spectroscopic characterization of piperidinone analogs.

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